N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a fluorophenyl group, a formyl group, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-fluoroaniline with formic acid and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 4-fluoroaniline: 4-fluoronitrobenzene is hydrogenated to produce 4-fluoroaniline.
Reaction with formic acid: 4-fluoroaniline is reacted with formic acid to form N-formyl-4-fluoroaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like phenoxide or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with succinate dehydrogenase, inhibiting its activity and affecting cellular respiration . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-N-isopropylacetamide: Similar in structure but with an isopropyl group instead of a formyl group.
N-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide: Contains a pyrimidine ring and hydroxymethyl group.
Uniqueness
N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is unique due to its combination of a fluorophenyl group, formyl group, and sulfonohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-fluoroanilino)-N-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-11-2-8-14(9-3-11)21(19,20)17(10-18)16-13-6-4-12(15)5-7-13/h2-10,16H,1H3 |
InChI Key |
RWIKLKXCWLXRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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